Diethyl (3-Methoxyphenyl)phosphonate
Overview
Description
Diethyl (3-Methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. It is a derivative of phosphonic acid and is characterized by the presence of a 3-methoxyphenyl group attached to the phosphorus atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3-Methoxyphenyl)phosphonate can be synthesized through the Hirao reaction, which involves the P–C coupling of diethyl phosphite with 3-methoxyphenyl halides in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under microwave irradiation and solvent-free conditions to enhance efficiency and yield .
Industrial Production Methods: Industrial production of diethyl 3-methoxyphenylphosphonate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-Methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are frequently used.
Major Products:
Oxidation: Yields phosphonic acids.
Substitution: Produces various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-Methoxyphenyl)phosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-methoxyphenylphosphonate involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the formation of covalent bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
- Diethyl phenylphosphonate
- Diethyl 4-methoxyphenylphosphonate
- Diethyl 2-methoxyphenylphosphonate
Comparison: Diethyl (3-Methoxyphenyl)phosphonate is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-diethoxyphosphoryl-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-7-10(9-11)13-3/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRSGILFSDEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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